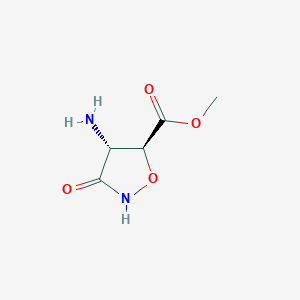![molecular formula C8H9NO B1167896 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one CAS No. 101234-73-5](/img/structure/B1167896.png)
6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one is a chemical compound of interest in various research fields due to its potential applications in pharmaceuticals, bactericides, antimicrobials, and the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics. It has garnered attention for its role as a side-chain in the production of fourth-generation Cefpirome, highlighting its significance in medicinal chemistry and materials science (Fu Chun, 2007).
Synthesis Analysis
The synthesis of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one involves various routes, including N-hydroxyphthaldiamide, acrolein, and diethyl adipate routes. The acrolein route is notable for yielding up to 87.4%, indicating a promising development prospect due to its efficiency (Fu Chun, 2007).
Molecular Structure Analysis
Crystal structure determination studies have provided insights into the molecular configuration of derivatives of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one. These studies reveal details such as bond lengths, valency angles, and hydrogen bonding, contributing to a deeper understanding of its chemical behavior and potential for interactions (A. Moustafa & A. S. Girgis, 2007).
Chemical Reactions and Properties
Various chemical reactions involving 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one have been explored, demonstrating its reactivity and potential to form complex molecules. These reactions include interactions with nucleophiles under acidic or basic conditions, leading to a range of substituted derivatives with diverse chemical properties (T. Goto et al., 1991).
科学的研究の応用
Chemical Properties and Applications
6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one, as a chemical entity, may not have directly cited studies but its structural analogues and derivatives, such as pyridine and its heterocyclic derivatives, exhibit a wide range of applications in scientific research. These compounds serve as key precursors and building blocks in medicinal chemistry, demonstrating significant biological and pharmacological activities.
Pyridine derivatives, for instance, have been extensively studied for their biological activities, including antifungal, antibacterial, antioxidant, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, and anticancer properties. Their high affinity for various ions and neutral species also allows their use as effective chemosensors for detecting different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Synthetic Applications
The utility of pyridine-based compounds in synthetic chemistry is notable, especially in the formation of complex organic compounds. For example, 3,4-Dihydro-2(1H)-pyridones and their derivatives are privileged structures due to their synthetic versatility as precursors to various biologically active compounds. These compounds have been employed in green chemistry approaches, demonstrating the potential for the development of new synthetic methodologies that are environmentally benign (Chalán-Gualán et al., 2022).
Catalytic and Electrochemical Activities
The application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds showcases the role of pyridine derivatives in enhancing catalytic efficiency. These scaffolds are crucial in the pharmaceutical industry due to their broad synthetic applications and bioavailability. Research emphasizes the significance of employing hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to develop lead molecules through one-pot multicomponent reactions (Parmar et al., 2023).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, the structural flexibility of pyridine derivatives facilitates the exploration of pharmacophore space, contributing to the discovery of compounds with targeted selectivity and biological activity. These compounds, through their interaction with biological targets, demonstrate potential in treating various diseases, highlighting the importance of pyridine-based structures in drug discovery efforts (Li Petri et al., 2021).
将来の方向性
特性
IUPAC Name |
1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-4-5-9-7-3-1-2-6(7)8/h4-5H,1-3H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXPJLWOBZZOAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


